
DPY-0812
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPY-0812, CAS#68500-81-2, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
Applications De Recherche Scientifique
Data Mining in Biosciences : A study by Kavakiotis et al. (2017) discusses the application of machine learning and data mining methods in biosciences, particularly in diabetes research. This approach is vital for transforming large amounts of genetic and clinical data into valuable knowledge, which could be applicable in researching DPY-0812.
Data Processing System (DPS) in Entomological Research : Tang and Zhang (2013) developed DPS software for executing numerical analyses in experimental design, statistics, and data mining, tailored to biological research Tang & Zhang, 2013. This software could be used in the research and analysis of compounds like DPY-0812.
Chromosome Condensation in Dosage Compensation : A study on DPY-27, a chromosome condensation protein homolog in C. elegans, by Chuang et al. (1994), could provide insights into gene expression regulation relevant to DPY-0812 research.
Applications of Dip-Pen Nanolithography (DPN) : Salaita, Wang, and Mirkin (2007) discuss DPN, a nanofabrication technique that combines high resolution and soft-matter compatibility Salaita, Wang, & Mirkin, 2007. This could be relevant for surface chemistry studies in DPY-0812 research.
SERS-Based Quantification of Cellular Biothiols : Zhao et al. (2016) developed a method for the rapid quantification of cellular biothiols using surface-enhanced Raman spectroscopy (SERS) Zhao, Zhang, Ji, & Liu, 2016. This method could potentially be used in studying the interaction of DPY-0812 with cellular components.
DPY-30 in Dosage Compensation : A study on DPY-30, a nuclear protein essential for C. elegans dosage compensation, by Hsu, Chuang, & Meyer (1995), might offer insights into gene regulation mechanisms that could be relevant to DPY-0812.
DPY-10 and Stiffness in C. elegans : Research by Fechner et al. (2018) on the stiffness of dpy-10(e128) in C. elegans could provide a model for studying physical properties influenced by genetic factors, possibly applicable in DPY-0812 research.
Dynamic Consent in Research Networks : Kaye et al. (2014) discuss dynamic consent, a digital communication interface for research participants Kaye et al., 2014. This model could be useful in managing participant data in clinical studies involving DPY-0812.
SERS Chip for Metal Ion Detection : Du et al. (2013) developed a SERS chip for detecting metal ions Du et al., 2013. This technology might be adapted for detecting interactions of DPY-0812 with metal ions.
DPY-26 in Dosage Compensation and Chromosome Segregation : A study on DPY-26 by Lieb et al. (1996) explores its role in chromosome segregation, potentially offering insights into genetic regulation relevant to DPY-0812.
University Scientific Research Evaluation : Zong and Wang (2017) provide a framework for evaluating university scientific research ability based on sci-tech paper output Zong & Wang, 2017. This evaluation system could be used to assess research capabilities in fields relevant to DPY-0812.
Molecular Basis for DPY-30 Association in Complexes : Tremblay et al. (2014) explore the molecular interactions of DPY-30 Tremblay et al., 2014. Understanding such molecular associations can be crucial in studying the mechanisms of action of compounds like DPY-0812.
Propriétés
Nom du produit |
DPY-0812 |
|---|---|
Formule moléculaire |
C30H32N2O4 |
Poids moléculaire |
484.6 |
Nom IUPAC |
dibenzyl 4,4'-(ethane-1,2-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) |
InChI |
InChI=1S/C30H32N2O4/c1-19-25(21(3)31-27(19)29(33)35-17-23-11-7-5-8-12-23)15-16-26-20(2)28(32-22(26)4)30(34)36-18-24-13-9-6-10-14-24/h5-14,31-32H,15-18H2,1-4H3 |
Clé InChI |
ONIINLLAFFBHIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(CCC2=C(C)NC(C(OCC3=CC=CC=C3)=O)=C2C)=C(C)N1)OCC4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DPY-0812; DPY 0812; DPY0812. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




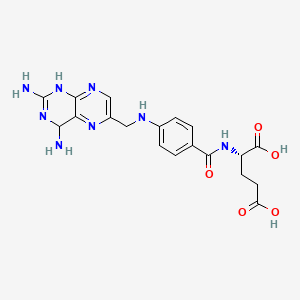
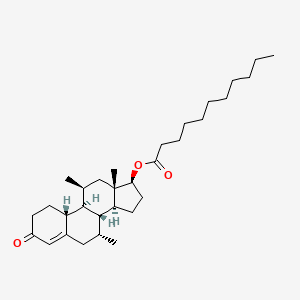


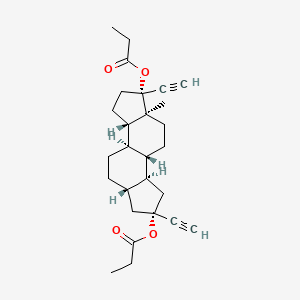


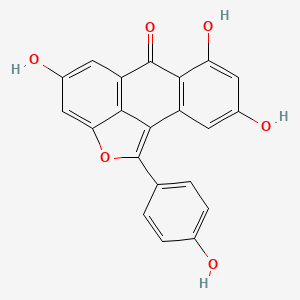
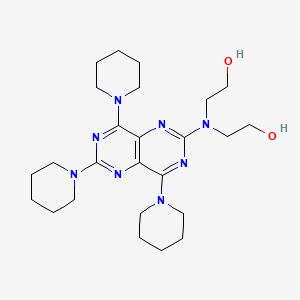
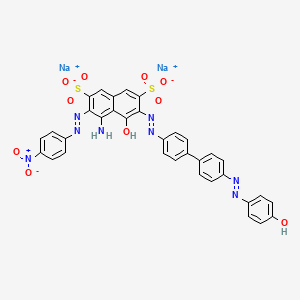
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)